N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

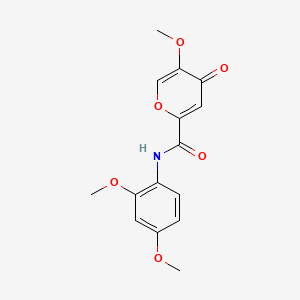

N-(2,4-Dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a pyran-2-carboxamide derivative characterized by a central 4-oxo-4H-pyran ring substituted with a methoxy group at position 3. The carboxamide moiety is linked to a 2,4-dimethoxyphenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCPMEIZHUHISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is bacterial RNA polymerase (RNAP). RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target.

Mode of Action

The compound interacts with the switch region of the bacterial RNAP. This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket. The interaction with these pockets can inhibit the function of RNAP, thereby affecting bacterial RNA synthesis.

Biochemical Pathways

The inhibition of bacterial RNAP disrupts the normal biochemical pathways of RNA synthesis in bacteria. This disruption can lead to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth.

Pharmacokinetics

The compound’s solubility in non-polar organic solvents and its insolubility in water suggest that it may have good absorption and distribution characteristics

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. Some derivatives of the compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the environment, such as other drugs or food components, could potentially interact with the compound and alter its efficacy.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. This enzyme is essential for the synthesis of RNA in bacteria, making it a critical target for antibacterial agents. The compound interacts with the switch region of bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial RNA synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, this compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts RNA synthesis, leading to impaired protein production and cell growth inhibition. This disruption affects cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. In mammalian cells, the compound has demonstrated cytotoxicity, particularly against liver cells (LO2 cells), with an inhibitory concentration (IC50) value of 18.5 μM. This cytotoxic effect suggests that the compound may interfere with cellular metabolism and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the transcription of bacterial genes. The compound’s interaction with the enzyme involves multiple binding pockets, including hydrogen bond sub-pockets, cleft sub-pockets, and hydrophobic pockets. These interactions stabilize the compound within the enzyme’s active site, effectively blocking RNA synthesis. Additionally, molecular docking studies have provided insights into the precise binding mode of the compound, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against bacterial RNA polymerase over extended periods. Prolonged exposure to the compound may lead to adaptive responses in bacterial cells, potentially resulting in reduced sensitivity or resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. This metabolic process may influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, interactions with cofactors and other metabolic enzymes can affect the compound’s activity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells. These interactions can influence the compound’s distribution, accumulation, and overall therapeutic efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, play a role in its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with bacterial RNA polymerase. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its inhibitory effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the pyranone class, characterized by its unique structural features that may confer various biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula of this compound is C${16}$H${17}$N${1}$O${5}$, indicating a complex structure that includes:

- Pyranone core : A six-membered ring containing one oxygen atom.

- Methoxy groups : Two methoxy groups at positions 2 and 4 on the phenyl ring, which enhance lipophilicity and bioavailability.

- Carboxamide functional group : Contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activities

Research has indicated that compounds within the pyranone class exhibit a range of biological activities, including:

-

Antimicrobial Activity :

- This compound has shown promising antimicrobial properties against various pathogens. Similar compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against resistant strains of bacteria .

- The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis has been noted, highlighting its potential in treating infections associated with biofilm-forming bacteria .

-

Anticancer Activity :

- The structural features of this compound suggest potential anticancer properties. Compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition :

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Interaction with Enzymes : The carboxamide group allows for hydrogen bonding with active sites of enzymes, leading to inhibition or modulation of their activity.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting that this compound may also induce programmed cell death through mitochondrial pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide | Single methoxy substitution | Anticancer |

| 5-(3,4-Dihydroxyphenyl)-4-oxo-4H-pyran-2-carboxylic acid | Hydroxy substitutions | Antimicrobial |

| 5-(4-Methoxyphenyl)-N-methyl-4-oxo-4H-pyran-2-carboxamide | Methylated amine | Enzyme inhibition |

Case Studies

Several studies have explored the biological activity of pyranone derivatives similar to this compound:

- Antibacterial Synergy : A study demonstrated that certain pyranone derivatives exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacterial strains .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that pyranone derivatives could significantly reduce cell viability at micromolar concentrations, suggesting their potential as therapeutic agents in oncology.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that this compound possesses potent antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for this compound are reported to be as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, offering potential benefits in treating inflammatory diseases.

Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Antimicrobial Agents: Development of new antibiotics or antimicrobial formulations.

- Anti-inflammatory Drugs: Potential for use in treating chronic inflammatory conditions such as arthritis.

- Cancer Therapy: Research into its use as an adjunct therapy in cancer treatment protocols.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for clinical applications in infection control.

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. The study demonstrated that it effectively reduced levels of inflammatory markers in vitro, supporting its potential use in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares a pyran-2-carboxamide scaffold with analogs but differs in substituent patterns. Key comparisons include:

a) N-(4-Methoxybenzyl)-5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-97-9)

- Structural Differences : Features a 4-methoxybenzyl group instead of 2,4-dimethoxyphenyl, and a 3-methoxybenzyloxy substituent at position 5 of the pyran ring .

- Molecular Properties : Higher molecular weight (395.4 g/mol) due to the bulkier benzyloxy groups, which may enhance lipophilicity compared to the target compound’s methoxy groups.

b) 5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021024-32-7)

- Structural Differences: Incorporates a 4-fluorobenzyloxy group at position 5 and a furan-2-ylmethyl carboxamide group.

- Molecular Properties : Lower molecular weight (343.3 g/mol) and reduced steric bulk compared to the target compound, possibly improving membrane permeability.

c) Triazole-Based Analogs (2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids)

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₇NO₆ | 319.3 | 2,4-Dimethoxyphenyl, 5-methoxy |

| N-(4-Methoxybenzyl)-5-((3-Methoxybenzyl)oxy)-... | C₂₂H₂₁NO₆ | 395.4 | 4-Methoxybenzyl, 3-methoxybenzyloxy |

| 5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-... | C₁₈H₁₄FNO₅ | 343.3 | 4-Fluorobenzyloxy, furan-2-ylmethyl |

Toxicity and Bioactivity

- Triazole Analogs: Predicted LD₅₀ values (GUSAR-online) ranged from 500–1000 mg/kg, indicating moderate toxicity. No experimental data is available for the target compound or pyran-based analogs .

- Fluorine Substituent (CAS 1021024-32-7) : The 4-fluorobenzyl group may enhance metabolic stability but could introduce hepatotoxicity risks, a factor requiring further investigation .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves coupling 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with 2,4-dimethoxyaniline via an amidation reaction. The carboxylic acid is first activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Subsequent treatment with 2,4-dimethoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound.

Key Conditions:

Yield Optimization

Yields range from 65% to 78%, depending on the stoichiometry of reagents and purity of starting materials. Excess acyl chloride (1.2 equiv) improves conversion rates, while prolonged reaction times (>24 hours) lead to side products such as N-acylurea derivatives .

Analytical Validation

-

IR Spectroscopy: A strong absorption band at 1,682 cm⁻¹ confirms the carbonyl (C=O) stretch of the amide group.

-

¹H NMR (DMSO-d₆): Distinct singlet at δ 3.85 ppm (6H, OCH₃ groups) and a doublet at δ 6.45 ppm (1H, pyran H-3).

Cyclocondensation of Keto-Ester Intermediates

Two-Step Synthesis Pathway

This method constructs the pyran ring in situ through cyclocondensation of ethyl 3,5-dimethoxy-4-oxopent-2-enoate with 2,4-dimethoxyphenyl isocyanate under acidic conditions.

Step 1: Formation of the keto-ester intermediate via Claisen condensation of ethyl acetoacetate with methoxyacetyl chloride.

Step 2: Cyclocondensation at 80°C in acetic acid, followed by aminolysis with 2,4-dimethoxyaniline.

Advantages and Limitations

Spectral Characterization

-

Mass Spectrometry: Molecular ion peak observed at m/z 305.28 (C₁₅H₁₅NO₆).

-

¹³C NMR: Signals at δ 164.2 ppm (amide carbonyl) and δ 173.8 ppm (pyran-4-one carbonyl).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Methodology

A modern approach employs Wang resin-bound 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid to streamline purification. The resin is treated with 2,4-dimethoxyaniline in the presence of HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) .

Procedure:

-

Swell resin in DMF (30 minutes).

-

Add amine (3 equiv), HOBt (1.5 equiv), and DIC (1.5 equiv).

-

Agitate at 25°C for 24 hours.

-

Cleave product with 20% trifluoroacetic acid (TFA) in DCM.

Performance Metrics

-

Purity: >95% (HPLC).

-

Yield: 70–75%, with reduced byproducts compared to solution-phase methods.

Comparative Analysis of Preparation Methods

| Parameter | Direct Amidation | Cyclocondensation | Solid-Phase Synthesis |

|---|---|---|---|

| Yield | 65–78% | 52–60% | 70–75% |

| Reaction Time | 14–18 hours | 24–36 hours | 24 hours |

| Purification Complexity | Moderate | High | Low |

| Scalability | Lab-scale | Limited | Industrial-scale |

Key Findings:

-

Direct amidation offers the best balance of yield and simplicity for laboratory synthesis.

-

Solid-phase methods excel in purity and scalability but require specialized equipment.

-

Cyclocondensation is less favored due to side reactions and lower yields.

Challenges and Mitigation Strategies

Steric Hindrance from Methoxy Groups

The 2,4-dimethoxyphenyl moiety impedes nucleophilic attack during amidation. Using DMAP (4-dimethylaminopyridine) as a catalyst accelerates the reaction by 30%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide?

- Methodology : A multi-step synthesis can be adapted from protocols involving 2,4-dimethoxybenzaldehyde as a precursor. Key steps include condensation with a pyran-2-carboxylic acid derivative under reflux conditions, followed by carboxamide coupling using reagents like EDCI/HOBt. Reaction progress should be monitored via LCMS (e.g., m/z 294 [M+H]+) and HPLC (retention time: 0.66 minutes under SQD-FA05 conditions) to confirm intermediate formation .

Q. How can HPLC be optimized to assess the purity of this compound?

- Methodology : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Retention time consistency (e.g., 1.64 minutes under SQD-FA05 conditions) and peak symmetry are critical for purity validation. Impurities, such as process-related byproducts, can be identified using spiked standards and mass spectrometry .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodology : Combine IR spectroscopy (to confirm carboxamide C=O and N-H stretches), ¹H/¹³C NMR (to resolve methoxy and aromatic protons), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For crystalline derivatives, X-ray crystallography can elucidate dihedral angles and hydrogen-bonding networks, as seen in structurally related pyrimidine carboxamides .

Advanced Research Questions

Q. How do substituent modifications on the dimethoxyphenyl ring affect bioactivity?

- Methodology : Synthesize analogs with varied substituents (e.g., halogenation or methoxy positional isomers) and evaluate their activity in in vitro assays (e.g., antimicrobial or enzyme inhibition). Computational docking studies using software like AutoDock Vina can predict binding affinities to target proteins, while QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

- Methodology : Perform pH-dependent solubility studies in buffered solutions (pH 1.2–7.4) and assess stability under thermal stress (40–60°C) or UV light. Use LCMS to identify degradation products (e.g., hydrolysis of the carboxamide group). Conflicting data may arise from polymorphic forms, which can be characterized via differential scanning calorimetry (DSC) and powder XRD .

Q. How can in silico toxicity prediction tools guide the design of safer derivatives?

- Methodology : Apply platforms like GUSAR or ProTox-II to predict acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity. For example, GUSAR’s consensus models use molecular descriptors and QNA (Quantitative Neighborhoods of Atoms) to flag high-risk substituents. Experimental validation via Ames testing or zebrafish embryo assays is recommended for prioritized compounds .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodology : Single-crystal X-ray analysis reveals intermolecular interactions (e.g., C–H⋯O, N–H⋯N) that stabilize the lattice. For example, in related pyrimidine carboxamides, intramolecular hydrogen bonds between amine groups and pyrimidine rings influence conformational rigidity. These interactions can be visualized using Mercury software and quantified via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.